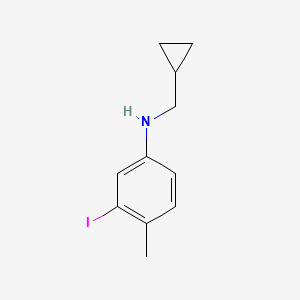
N-(cyclopropylmethyl)-3-iodo-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-3-iodo-4-methylaniline is an organic compound that features a cyclopropylmethyl group, an iodine atom, and a methylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-iodo-4-methylaniline typically involves the introduction of the cyclopropylmethyl group and the iodine atom onto the aniline ring. One common method is the palladium-catalyzed cross-coupling reaction. For instance, cyclopropylmethyl bromide can be reacted with 3-iodo-4-methylaniline in the presence of a palladium catalyst and a suitable base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(cyclopropylmethyl)-3-iodo-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
N-(cyclopropylmethyl)-3-iodo-4-methylaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-3-iodo-4-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
類似化合物との比較
Similar Compounds
N-(cyclopropylmethyl)-4-iodoaniline: Similar structure but lacks the methyl group on the aniline ring.
N-(cyclopropylmethyl)-3-bromo-4-methylaniline: Similar structure but with a bromine atom instead of iodine.
N-(cyclopropylmethyl)-3-iodo-4-ethyl-aniline: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(cyclopropylmethyl)-3-iodo-4-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H14IN |
|---|---|
分子量 |
287.14 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-3-iodo-4-methylaniline |
InChI |
InChI=1S/C11H14IN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
InChIキー |
DCSUBPSDCUNYFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NCC2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



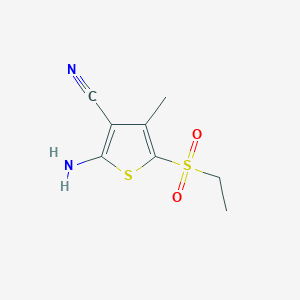

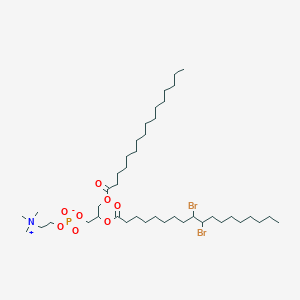
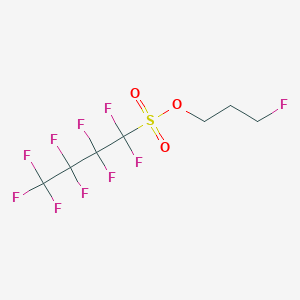


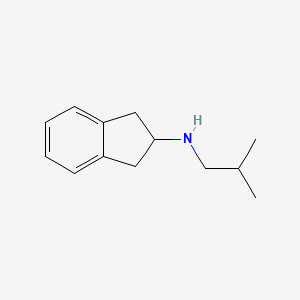

![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
